molecular formula C14H11N5O3 B2865433 6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide CAS No. 2034622-60-9

6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide

Cat. No.: B2865433
CAS No.: 2034622-60-9
M. Wt: 297.274
InChI Key: DWXOTPRYXHTYDC-UHFFFAOYSA-N
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Description

6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group and a carboxamide group. Additionally, it contains a 1,2,4-oxadiazole ring with a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may target various enzymes or proteins essential for the survival and replication of these pathogens.

Mode of Action

1,2,4-oxadiazoles, in general, are known to possess hydrogen bond acceptor properties , which may allow them to interact with their targets. This interaction could lead to the inhibition of the target’s function, thereby exerting its anti-infective effects.

Biochemical Pathways

This interference could lead to the inhibition of pathogen growth and proliferation .

Pharmacokinetics

It is noted that 1,2,4-oxadiazole derivatives show better hydrolytic and metabolic stability , which could potentially enhance the bioavailability of this compound.

Result of Action

Given its potential anti-infective properties, it can be inferred that the compound may inhibit the growth and proliferation of pathogens, thereby exerting its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride under basic conditions to form the oxadiazole ring.

    Attachment of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-diketone or β-ketoester.

    Introduction of the hydroxy and carboxamide groups: These functional groups can be introduced through selective functionalization reactions, such as hydroxylation and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the phenyl ring, such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide
  • 6-hydroxy-N-((3-phenyl-1,2,4-thiadiazol-5-yl)methyl)pyrimidine-4-carboxamide
  • 6-hydroxy-N-((3-phenyl-1,2,4-triazol-5-yl)methyl)pyrimidine-4-carboxamide

Uniqueness

This compound is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with thiadiazole or triazole rings, the oxadiazole ring may offer different reactivity and interaction profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c20-11-6-10(16-8-17-11)14(21)15-7-12-18-13(19-22-12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,21)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXOTPRYXHTYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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